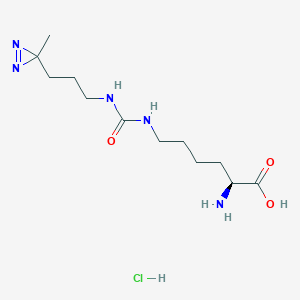

DiZPK Hydrochloride

Vue d'ensemble

Description

DiZPK Hydrochloride is a photoreactive lysine analog containing a photoactivated diaziridine functional group. This compound is primarily used as a photocrosslinker to facilitate covalent photocrosslinking of protein-protein interactions in both prokaryotic and eukaryotic cells .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

DiZPK Hydrochloride is synthesized by incorporating a diaziridine functional group into a lysine analog. The preparation involves the genetic incorporation of DiZPK into proteins using a site-specific incorporation system. This system utilizes a modified pyrrolysine-tRNA synthetase/tRNA pair to introduce DiZPK at specific positions within proteins .

Industrial Production Methods

The industrial production of this compound involves large-scale synthesis using the same genetic incorporation techniques. The process includes the expression of proteins in bacterial or mammalian cells, followed by purification and incorporation of DiZPK at desired positions. The final product is then purified and characterized to ensure high purity and functionality .

Analyse Des Réactions Chimiques

Types of Reactions

DiZPK Hydrochloride undergoes photocrosslinking reactions upon exposure to ultraviolet light (365 nm). This reaction forms covalent bonds between proteins, allowing for the identification of direct protein-protein interactions .

Common Reagents and Conditions

Reagents: this compound, proteins of interest, ultraviolet light source.

Conditions: Neutral pH, exposure to 365 nm ultraviolet light for varying time periods (typically 1-3 minutes).

Major Products

The major products of these reactions are covalently crosslinked protein complexes, which can be analyzed using techniques such as SDS-PAGE and immunoblotting .

Applications De Recherche Scientifique

DiZPK Hydrochloride is widely used in scientific research for the following applications:

Chemistry: Studying protein-protein interactions and protein folding mechanisms.

Biology: Investigating cellular processes and protein networks in living cells.

Medicine: Identifying potential drug targets and understanding disease mechanisms.

Industry: Developing new biotechnological tools and methods for protein engineering

Mécanisme D'action

DiZPK Hydrochloride exerts its effects through the photoactivation of its diaziridine functional group. Upon exposure to ultraviolet light, the diaziridine group forms reactive intermediates that covalently bond with nearby proteins. This mechanism allows for the capture of transient protein-protein interactions and the stabilization of protein complexes .

Comparaison Avec Des Composés Similaires

Similar Compounds

Pyrrolysine: A naturally occurring amino acid used in genetic code expansion.

Azidohomoalanine: A methionine analog used for bioorthogonal labeling.

Benzophenone: A photoreactive compound used for protein crosslinking

Uniqueness

DiZPK Hydrochloride is unique due to its high efficiency and specificity in photocrosslinking protein-protein interactions. Its diaziridine functional group provides a short and flexible linker, minimizing the impact on protein function and allowing for the analysis of native protein states .

Propriétés

IUPAC Name |

(2S)-2-amino-6-[3-(3-methyldiazirin-3-yl)propylcarbamoylamino]hexanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N5O3.ClH/c1-12(16-17-12)6-4-8-15-11(20)14-7-3-2-5-9(13)10(18)19;/h9H,2-8,13H2,1H3,(H,18,19)(H2,14,15,20);1H/t9-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMAFSXMDCAPICY-FVGYRXGTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N=N1)CCCNC(=O)NCCCCC(C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(N=N1)CCCNC(=O)NCCCC[C@@H](C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24ClN5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.80 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

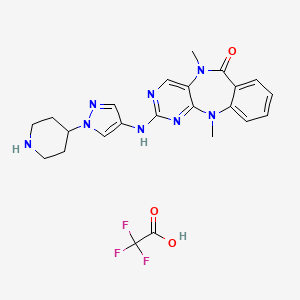

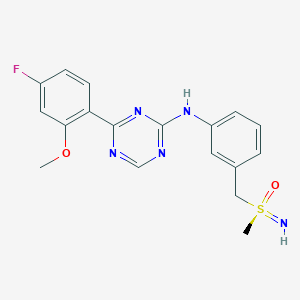

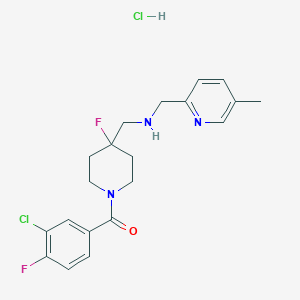

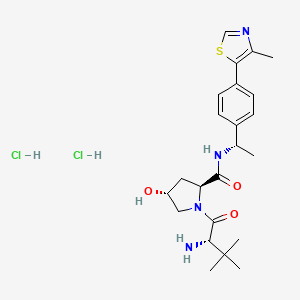

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R)-2-amino-N-[(1R,4R)-7,7-dimethyl-1-[[4-(2-methylphenyl)piperazin-1-yl]sulfonylmethyl]-2-bicyclo[2.2.1]heptanyl]-4-methylsulfonylbutanamide;hydrochloride](/img/structure/B8075267.png)

![4-[5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4H-1,2-oxazol-3-yl]-N-[(methoxyamino)methylidene]-2-methylbenzamide](/img/structure/B8075269.png)

![4-oxo-2-[[3-(2H-tetrazol-5-yl)phenyl]methylsulfanyl]-6-thiophen-2-yl-1H-pyrimidine-5-carbonitrile](/img/structure/B8075299.png)

![4-[2-(4-methylphenyl)-5-[[(3R)-pyrrolidin-3-yl]methoxy]pyridin-3-yl]benzonitrile;hydrochloride](/img/structure/B8075322.png)

![N-(4-hydroxyphenyl)-3-[6-[(3S)-3-(morpholin-4-ylmethyl)-3,4-dihydro-1H-isoquinoline-2-carbonyl]-1,3-benzodioxol-5-yl]-N-phenyl-5,6,7,8-tetrahydroindolizine-1-carboxamide;hydrochloride](/img/structure/B8075324.png)